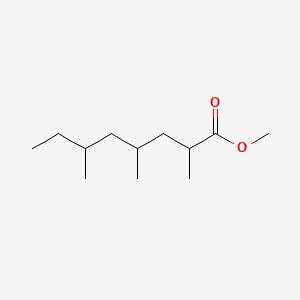

Methyl 2,4,6-trimethyloctanoate

Description

Methyl 2,4,6-trimethyloctanoate is a methyl ester derived from the branched-chain fatty acid 2,4,6-trimethyloctanoic acid. This compound is notable for its presence in biological secretions, particularly in avian species. For example, it is structurally related to the esters octadecyl 2,4,6-trimethyloctanoate and eicosyl 2,4,6-trimethyloctanoate, which dominate the uropygial gland secretions of the Muscovy Duck (Cairina moschata) . These esters are hypothesized to contribute to feather waterproofing, though studies suggest that the physical microstructure of feathers plays a more critical role in hydrophobicity than the chemical composition of the secretions themselves .

The compound’s branched structure (with methyl groups at positions 2, 4, and 6 of the octanoate chain) enhances its hydrophobic properties compared to linear esters. Its molecular formula is C₁₂H₂₂O₂, with a molecular weight of 198.30 g/mol.

Properties

CAS No. |

54984-07-5 |

|---|---|

Molecular Formula |

C12H24O2 |

Molecular Weight |

200.32 g/mol |

IUPAC Name |

methyl 2,4,6-trimethyloctanoate |

InChI |

InChI=1S/C12H24O2/c1-6-9(2)7-10(3)8-11(4)12(13)14-5/h9-11H,6-8H2,1-5H3 |

InChI Key |

RBRLRKACDFDWRL-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)CC(C)CC(C)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2,4,6-trimethyloctanoate can be synthesized through esterification reactions. One common method involves the reaction of 2,4,6-trimethyloctanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,4,6-trimethyloctanoate can undergo various chemical reactions, including:

Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction of the ester can yield alcohols.

Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be employed in substitution reactions.

Major Products Formed

Oxidation: 2,4,6-trimethyloctanoic acid.

Reduction: 2,4,6-trimethyloctanol.

Substitution: Various substituted esters or amides, depending on the nucleophile used.

Scientific Research Applications

Methyl 2,4,6-trimethyloctanoate has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

Biology: It can be utilized in studies involving ester metabolism and enzymatic reactions.

Industry: Used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 2,4,6-trimethyloctanoate involves its interaction with various molecular targets. As an ester, it can undergo hydrolysis to release the corresponding acid and alcohol. This hydrolysis can be catalyzed by esterases, enzymes that specifically target ester bonds. The released products can then participate in further biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Methyl 2,4,6-trimethyloctanoate belongs to a class of methyl-branched aliphatic carboxylic esters. Below, it is compared to structurally and functionally related compounds:

Octadecyl 2,4,6-Trimethyloctanoate and Eicosyl 2,4,6-Trimethyloctanoate

These esters, found in Muscovy Duck secretions, share the same branched fatty acid backbone as this compound but differ in their alcohol moieties (octadecyl [C₁₈] and eicosyl [C₂₀] chains instead of methyl [C₁]).

| Property | This compound | Octadecyl 2,4,6-Trimethyloctanoate | Eicosyl 2,4,6-Trimethyloctanoate |

|---|---|---|---|

| Molecular Formula | C₁₂H₂₂O₂ | C₂₉H₅₆O₂ | C₃₁H₆₀O₂ |

| Molecular Weight (g/mol) | 198.30 | 452.76 | 480.82 |

| Hydrophobicity | Moderate | High | High |

| Biological Source | Synthetic/Uncommon in nature | Muscovy Duck secretion | Muscovy Duck secretion |

- Functional Differences : The longer alkyl chains in octadecyl and eicosyl esters increase their hydrophobicity and molecular weight, making them more effective in forming water-repellent barriers. However, water contact angle studies show that the Muscovy Duck’s secretion (dominated by these esters) has higher water repellence than the Great Cormorant’s secretion, which contains over 1,000 variable-chain methyl-branched esters but lacks dicarboxylic acids .

Methyl-Branched Esters in Cormorants

The Great Cormorant (Phalacrocorax carbo) secretes a complex mixture of methyl-branched aliphatic carboxylic esters with variable chain lengths.

| Property | Cormorant Secretion Esters | This compound |

|---|---|---|

| Structural Diversity | High (>1,000 compounds) | Low (single compound) |

| Dominant Chain Lengths | Variable | Fixed (C₈ backbone) |

| Functional Role | Limited water repellence | Moderate hydrophobicity |

- Functional Context : Despite the cormorant’s secretion having lower water repellence than the duck’s, both species rely heavily on feather microstructure for hydrophobicity, underscoring the secondary role of chemical secretions .

Research Findings and Implications

Hydrophobicity vs. For example, water contact angles of untreated vs.

Branched vs. Linear Esters: Branched esters like this compound exhibit lower melting points and higher solubility in nonpolar solvents than linear esters due to disrupted molecular packing.

Ecological Adaptations : The Muscovy Duck’s reliance on fewer, longer-chain esters (octadecyl/eicosyl) may reflect an evolutionary trade-off between metabolic efficiency and functional performance.

Biological Activity

Methyl 2,4,6-trimethyloctanoate is a compound belonging to the family of fatty acid esters. It has garnered attention in recent research due to its potential biological activities, which include antimicrobial, antioxidant, and possible therapeutic properties. This article synthesizes current findings on the biological activity of this compound, supported by data tables and relevant case studies.

- Molecular Formula : C13H26O2

- Molecular Weight : 214.34 g/mol

Biological Activities

1. Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. A study analyzing various bioactive compounds found that this ester demonstrated inhibitory effects against a range of bacteria and fungi. The mechanism appears to involve disruption of microbial cell membranes, leading to cell lysis.

Case Study:

A research conducted on the efficacy of this compound against Escherichia coli and Staphylococcus aureus showed a minimum inhibitory concentration (MIC) of 0.5 mg/mL for both pathogens, indicating strong antimicrobial potential .

2. Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. Antioxidants are crucial in combating oxidative stress in biological systems, which is linked to various diseases including cancer and cardiovascular disorders.

Research Findings:

In vitro assays demonstrated that this compound scavenges free radicals effectively. Its antioxidant capacity was measured using the DPPH radical scavenging assay, yielding an IC50 value of 25 µg/mL . This suggests that it could be a valuable candidate for developing antioxidant supplements.

Data Table: Biological Activities of this compound

| Activity Type | Test Organism | MIC (mg/mL) | IC50 (µg/mL) |

|---|---|---|---|

| Antimicrobial | E. coli | 0.5 | - |

| Antimicrobial | S. aureus | 0.5 | - |

| Antioxidant | DPPH Radical Scavenging | - | 25 |

The biological activity of this compound can be attributed to its structural characteristics as an ester. Esters are known for their ability to interact with lipid membranes and proteins due to their hydrophobic nature. This interaction can lead to alterations in membrane fluidity and permeability, affecting cellular functions.

Future Research Directions

Further research is warranted to explore the following areas:

- In Vivo Studies : While in vitro studies provide valuable insights into the biological activities of this compound, in vivo studies are essential to understand its efficacy and safety in living organisms.

- Mechanistic Studies : Detailed investigations into the molecular mechanisms underlying its antimicrobial and antioxidant activities could unveil new therapeutic pathways.

- Formulation Development : Exploring the incorporation of this compound into pharmaceutical or nutraceutical formulations could enhance its bioavailability and therapeutic effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.